molecular formula C7H11N3O2 B14605219 1-Nitroso-1,3-diprop-2-en-1-ylurea CAS No. 60285-29-2

1-Nitroso-1,3-diprop-2-en-1-ylurea

Cat. No.: B14605219
CAS No.: 60285-29-2
M. Wt: 169.18 g/mol
InChI Key: VATFUJDGSBMXGZ-UHFFFAOYSA-N
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Description

1-Nitroso-1,3-diprop-2-en-1-ylurea: is a chemical compound characterized by the presence of a nitroso group attached to a urea backbone. This compound is known for its unique reactivity due to the combination of nitrogen and oxygen atoms in the nitroso group, which imparts significant ambiphilic properties. These properties make it a valuable compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-1,3-diprop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the nitrosation of 1,3-diprop-2-en-1-ylurea using nitrosating agents such as nitrous acid or its derivatives. The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of computational chemistry has also been explored to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-1,3-diprop-2-en-1-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitroso-1,3-diprop-2-en-1-ylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitroso-1,3-diprop-2-en-1-ylurea involves the formation of reactive intermediates through the nitroso group. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s ambiphilic nature allows it to participate in a wide range of reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison: 1-Nitroso-1,3-diprop-2-en-1-ylurea is unique due to its specific structure, which includes a urea backbone and a nitroso group attached to a prop-2-en-1-yl chain. This structure imparts distinct reactivity compared to other nitroso compounds, which may have different backbones or substituents. The presence of the prop-2-en-1-yl chain allows for specific interactions and reactivity patterns that are not observed in other nitroso compounds .

Properties

CAS No.

60285-29-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-nitroso-1,3-bis(prop-2-enyl)urea

InChI

InChI=1S/C7H11N3O2/c1-3-5-8-7(11)10(9-12)6-4-2/h3-4H,1-2,5-6H2,(H,8,11)

InChI Key

VATFUJDGSBMXGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N(CC=C)N=O

Origin of Product

United States

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